

BAY-390 in Inflammatory Pain Models: A Technical Guide

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Compound of Interest		
Compound Name:	BAY-390	
Cat. No.:	B11934491	Get Quote

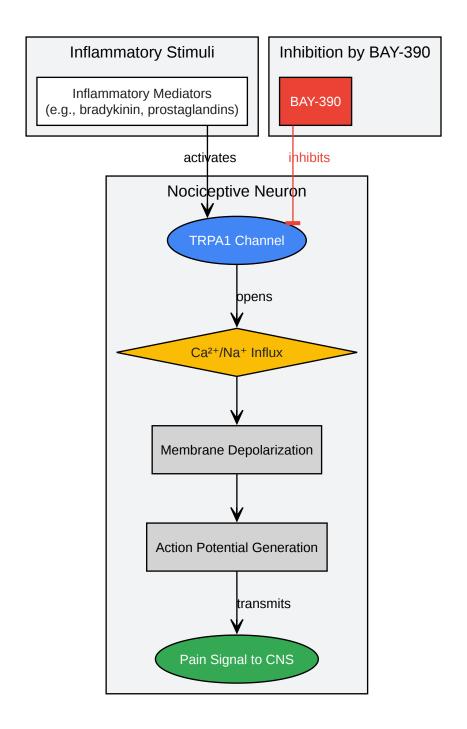
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BAY-390**, a selective and central nervous system (CNS) penetrant Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist. It details the mechanism of action, experimental protocols, and efficacy data in preclinical inflammatory pain models, offering a comprehensive resource for researchers in pain and inflammation.

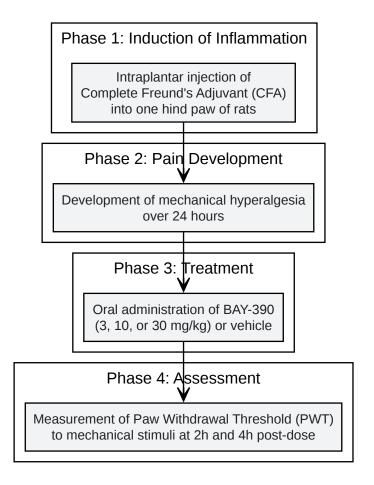
Core Mechanism of Action: TRPA1 Antagonism

BAY-390 functions as a potent and selective antagonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in the primary sensory neurons of the dorsal root ganglia (DRG), functioning as a sensor for a variety of noxious stimuli, including inflammatory mediators.[2][3] By inhibiting TRPA1, **BAY-390** effectively blocks the signaling cascade that leads to the sensation of pain and neurogenic inflammation. The activation of TRPA1 is linked to various painful conditions, and its inhibition is a key strategy for developing novel analgesics.[2][4][5]









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